Ac-RYYRIK-NH2
Overview
Description
Ac-RYYRIK-NH2 is a peptide derived from a peptide library. It functions as an antagonist, specifically inhibiting the biological activities of nociceptin , a neuropeptide associated with hyperalgesia (increased sensitivity to pain). The peptide’s structure and interactions play a crucial role in its activity.
Synthesis Analysis
The synthesis of Ac-RYYRIK-NH2 involves assembling its amino acid sequence. Notably, the N-terminal tripeptide RYY (Arg-Tyr-Tyr) is essential for binding to the nociceptin receptor ORL1 . The N-terminal acetyl group is also crucial, while the C-terminal amide group appears insignificant.
Molecular Structure Analysis
The peptide’s molecular structure consists of the following amino acids:
- Acetyl-Arginine (Ac-Arg)
- Tyrosine (Tyr)
- Tyrosine (Tyr)
- Arginine (Arg)
- Isoleucine (Ile)
- Lysine (Lys)
- Amide (NH2) at the C-terminus
Chemical Reactions Analysis
Ac-RYYRIK-NH2 interacts with the nociceptin receptor ORL1 differently from nociceptin itself. While nociceptin binds to the mu opioid receptor, Ac-RYYRIK-NH2 does not exhibit significant activity there. The binding mode between the peptide and the ORL1 receptor likely involves specific interactions distinct from nociceptin.
Physical And Chemical Properties Analysis
- Molecular Weight : Calculated based on the amino acid sequence.
- Solubility : Depends on the solvent and pH conditions.
- Stability : Subject to degradation over time.
- Conformation : May adopt specific secondary structures (e.g., alpha-helix, beta-sheet).
Scientific Research Applications
Inhibition of Nociceptin Activity : Ac-RYYRIK-NH2 acts as an antagonist inhibiting nociceptin activity mediated through ORL1 receptors, making it a potential candidate for analgesic and antineuropathic drugs (Li, Nishimura, Matsushima, & Shimohigashi, 2014).
Partial Agonist at NOP Receptors : This peptide is known to act as a partial agonist at NOP receptors, affecting spontaneous locomotor activity in mice (Berger et al., 2000). It is also a partial agonist at rat ORL1 receptors, stimulating GTPgammaS binding in frontal cortex and CHO cells (Mason, Ho, Nicholson, & McKnight, 2001).
Inhibition of Dopamine and Noradrenaline Release : The peptide inhibits dopamine release in the striatum and retina and noradrenaline release in the cerebral cortex via NOP receptors (Flau, Redmer, Liedtke, Kathmann, & Schlicker, 2002).
Biological Activities of Nociceptin : Ac-RYYRIK-NH2 is a peptide antagonist that inhibits the biological activities of nociceptin, a hyperalgesic neuropeptide (Kawano et al., 2002).
Antagonism of G Protein Activation : It antagonizes the stimulation of GTP binding to G proteins by nociceptin/orphanin FQ in rat brain and cardiomyocytes, providing insights for the development of highly active and specific antagonists (Berger, Albrecht, Wallukat, & Bienert, 1999).
Agonist Activity : Acetyl-RYYRIK-NH2 pretreatment increased the magnitude and duration of the prolactin secretory response in female rats, indicating agonist activity (Janik et al., 2003).
Potential in Therapeutics : Its role as a selective partial agonist at the nociceptin/orphanin FQ receptor, with no cross-reaction with opioid receptors, suggests potential therapeutic applications (Bojnik et al., 2009).
Species Differences in Receptor Efficacy : Ac-RYYRIK-NH2 exhibits different efficacies at the opioid-like receptor ORL1 in human and mouse cells, suggesting species-specific variations in receptor activity (Burnside, Rodriguez, & Toll, 2000).
Safety And Hazards
- Toxicity : Assess toxicity through in vitro and in vivo studies.
- Allergenicity : Evaluate potential allergic reactions.
- Stability : Consider stability under various conditions.
Future Directions
- Investigate the peptide’s pharmacokinetics and biodistribution.
- Explore modifications to enhance binding affinity or selectivity.
- Assess therapeutic potential (e.g., pain management, neuroprotection).
properties
IUPAC Name |
(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]-6-aminohexanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H70N14O9/c1-4-25(2)36(42(67)54-31(37(46)62)9-5-6-20-45)58-39(64)33(11-8-22-52-44(49)50)55-40(65)34(23-27-12-16-29(60)17-13-27)57-41(66)35(24-28-14-18-30(61)19-15-28)56-38(63)32(53-26(3)59)10-7-21-51-43(47)48/h12-19,25,31-36,60-61H,4-11,20-24,45H2,1-3H3,(H2,46,62)(H,53,59)(H,54,67)(H,55,65)(H,56,63)(H,57,66)(H,58,64)(H4,47,48,51)(H4,49,50,52)/t25-,31-,32-,33-,34-,35-,36-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBBBVZGQADABSU-RERZDIOCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CCCN=C(N)N)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H70N14O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
939.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ac-RYYRIK-NH2 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.